molecular formula C14H8ClN3 B11860972 5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11860972
M. Wt: 253.68 g/mol
InChI Key: UNOBONBGGJKCED-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents at the chlorine position.

Scientific Research Applications

5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-pyrrolo[3,2-b]pyridine: This compound shares a similar core structure but lacks the phenyl and carbonitrile groups.

    5-Chloro-4-azaindole: Another related compound with a similar heterocyclic structure but different substituents.

Uniqueness

5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS No. 954112-87-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C14H8ClN3C_{14}H_8ClN_3, with a molecular weight of 253.69 g/mol. The compound exhibits a melting point range of 217-219 °C and has a predicted density of approximately 1.42 g/cm³ in specific solvents such as ethyl acetate and hexane .

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antiparasitic Activity : The compound shows promising antiparasitic effects, with studies indicating that structural modifications can enhance its potency against parasites. For instance, the inclusion of polar functionalities has been shown to improve metabolic stability while maintaining or enhancing antiparasitic activity .
  • Antibacterial Properties : The pyrrole framework, which includes the 5-chloro substitution, has been linked to antibacterial activities. Compounds similar to 5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives have exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

StudyActivityFindings
NCBI Research (2024)AntiparasiticEnhanced activity with specific structural modifications; EC50 values as low as 0.010 µM were reported for optimized derivatives .
MDPI Study (2024)AntibacterialDemonstrated potent antibacterial activity against S. aureus and E. coli, with MIC values comparable to established antibiotics like ciprofloxacin .
Chemical Properties ReviewGeneral ToxicityThe compound's safety profile remains under investigation; however, preliminary data suggest moderate toxicity levels suitable for further development in drug formulations .

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several potential therapeutic applications:

  • Antiparasitic Drugs : Given its efficacy against various parasites, this compound may serve as a lead structure for developing new antiparasitic therapies.
  • Antibacterial Agents : Its notable antibacterial properties position it as a candidate for developing new antibiotics, especially in light of rising antibiotic resistance.

Properties

Molecular Formula

C14H8ClN3

Molecular Weight

253.68 g/mol

IUPAC Name

5-chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C14H8ClN3/c15-10-6-11-12(7-16)13(18-14(11)17-8-10)9-4-2-1-3-5-9/h1-6,8H,(H,17,18)

InChI Key

UNOBONBGGJKCED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)N=CC(=C3)Cl)C#N

Origin of Product

United States

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